MTT is an organic compound (PubChem: ) with potential applications in various scientific research fields. Here's a breakdown of two prominent areas of study:
MTT serves as a valuable building block for the synthesis of more complex molecules (ChemDirect: ) due to its unique structure containing two thiophene rings and an ester group. Researchers utilize MTT to create novel compounds with diverse properties, which can be further investigated for applications in materials science, pharmaceuticals, and agrochemicals.
Methyl thieno[3,4-b]thiophene-2-carboxylate is an organic compound characterized by a thiophene ring structure fused with another thiophene and a carboxylate group. Its molecular formula is , and it has a molecular weight of approximately 184.24 g/mol. This compound appears as a light-yellow to brown powder or crystalline solid. The unique structure of methyl thieno[3,4-b]thiophene-2-carboxylate imparts significant electronic properties, making it valuable in various applications, particularly in organic electronics and materials science .
These reactions facilitate the modification of the compound's properties for specific applications.
Methyl thieno[3,4-b]thiophene-2-carboxylate exhibits various biological activities, primarily through its interactions with cellular components. It has been shown to influence oxidative stress responses by modulating enzyme activity involved in metabolic pathways. This modulation can lead to significant changes in cellular metabolism and health. The compound's effects on gene expression related to oxidative stress indicate its potential as a therapeutic agent in conditions associated with oxidative damage .
The synthesis of methyl thieno[3,4-b]thiophene-2-carboxylate typically involves several methods:
Industrial production methods for this compound are not extensively documented but can be scaled up from laboratory techniques with proper optimization of reaction conditions and purification processes .
Methyl thieno[3,4-b]thiophene-2-carboxylate finds applications in various fields:
These applications highlight its versatility and importance in modern chemistry.
Studies on methyl thieno[3,4-b]thiophene-2-carboxylate have revealed its interactions with various enzymes and proteins. These interactions often involve modulation of enzyme activity that can either inhibit or activate metabolic pathways. Such biochemical interactions suggest potential therapeutic roles for the compound in managing diseases related to oxidative stress and metabolic dysfunctions .
Several compounds share structural similarities with methyl thieno[3,4-b]thiophene-2-carboxylate. Here are some notable examples:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Methyl thieno[3,2-b]thiophene-2-carboxylate | Similar thiophene structure but different fusion | Different electronic properties due to structural variations |
| Thieno[3,4-b]thiophene | Lacks the carboxylate group | Used primarily in organic electronics |
| Thieno[3,4-b]thiophenecarboxylic acid | Contains a carboxylic acid instead of ester | More polar; different solubility characteristics |
Methyl thieno[3,4-b]thiophene-2-carboxylate is unique due to its specific electronic properties derived from its ester functional group combined with the fused thiophene structure. This distinctiveness enhances its utility in organic electronics compared to similar compounds that may lack these features or have different functional groups .
Palladium-catalyzed methods have emerged as pivotal strategies for constructing the thieno[3,4-b]thiophene core. A notable example involves the direct C–H arylation of prefunctionalized thiophene derivatives. For instance, octyl 6-iodothieno[3,4-b]thiophene-2-carboxylate and its 4-iodo analog serve as key intermediates for regioselective coupling reactions. These precursors are synthesized via deprotonation of 2-(triethoxymethyl)thieno[3,4-b]thiophene with n-butyllithium, followed by iodination and Steglich esterification. The palladium-catalyzed arylation enables the introduction of bulky aryl groups, such as 2,4,6-triisopropylphenyl, which enhance solubility and modulate electronic properties in conjugated polymers.
Another Pd-catalyzed approach involves the cyclization of α,β-acetylenic esters with thioglycolic acid derivatives, a variation of the Fiesselmann thiophene synthesis. This method proceeds through a cascade of nucleophilic additions, cyclization, and elimination steps, yielding 3-hydroxythieno[3,4-b]thiophene-2-carboxylates with high regiocontrol. The reaction tolerates aromatic and heteroaromatic substituents, making it adaptable for synthesizing analogs with tailored optoelectronic properties.
The C3-hydroxy group in 3-hydroxythieno[3,4-b]thiophene-2-carboxylate serves as a versatile handle for post-synthetic modifications. Researchers have developed divergent pathways to convert this hydroxyl group into ethers, esters, and amines. For example, treatment with alkyl halides under basic conditions yields 3-alkoxy derivatives, while acylation with acid chlorides produces 3-acyloxy analogs. These transformations significantly alter the compound’s photophysical properties; introducing electron-donating groups like methoxy red-shifts the absorption maxima, whereas electron-withdrawing groups enhance fluorescence quantum yields.
A particularly innovative application involves converting the hydroxy group into a triflate intermediate, enabling Suzuki-Miyaura cross-coupling reactions. This strategy has been used to attach phenyl, pyridyl, and thienyl moieties, expanding the compound’s utility in polymer semiconductor design. Additionally, the hydroxy group can be oxidized to a ketone, which participates in Fischer indolization reactions to synthesize N,S-heterotetracenes.
Recent advances have prioritized step-efficient syntheses to improve scalability and sustainability. A bisulfur cyclization protocol converts alkynyl diols directly into thieno[3,4-b]thiophenes via iodine-mediated radical cyclization. For example, treating 2,5-dimethylhex-3-yne-2,5-diol with iodine and sodium thiosulfate in dimethylformamide at 150°C yields 3,6-dimethylthieno[3,4-b]thiophene in 21% yield. While moderate, this one-pot method eliminates the need for prefunctionalized starting materials and harsh reagents.
Optimization studies reveal that solvent choice critically impacts yield: polar aprotic solvents like N-methylpyrrolidone improve reaction efficiency by stabilizing radical intermediates. Furthermore, substituting sulfur with selenium enables the synthesis of selenopheno[3,4-b]selenophenes, demonstrating the method’s versatility.
Regioselectivity in functionalization is achieved through strategic precursor design and reaction condition modulation. The Fiesselmann synthesis, when applied to 4-aryl-3-chlorothiophene-2-carboxylates, selectively produces 6-aryl-3-hydroxythieno[3,4-b]thiophene-2-carboxylates. Conversely, using 5-aryl-3-chlorothiophene-2-carboxylates yields the 5-aryl regioisomer. This selectivity arises from steric and electronic effects during the thioglycolate addition step.
Pd-catalyzed C–H activation offers complementary regiocontrol. For instance, directing groups on the thiophene ring steer arylation to specific positions, enabling the synthesis of asymmetrically substituted derivatives. Computational studies suggest that electron-deficient directing groups enhance coordination to palladium, favoring functionalization at the C6 position.
The C3 position of methyl thieno[3,4-b]thiophene-2-carboxylate serves as a reactive site for introducing diverse functional groups. A Pd-catalyzed cross-coupling approach enables modular assembly of 3-substituted derivatives, leveraging iodinated precursors such as octyl 6-iodothieno[3,4-b]thiophene-2-carboxylate. For instance, Stille-type couplings with organostannanes or Suzuki-Miyaura reactions with boronic acids yield aryl- and heteroaryl-substituted analogs [2]. Non-catalytic cyclization methods further expand accessibility, where 3-substituted thiophene-2-carboxylates undergo intramolecular closure under acidic conditions to form the fused thienothiophene core .
A key advancement involves hydroxy-based transformations, where C3 hydroxyl intermediates are esterified or alkylated to introduce alkoxy, carbonyl, or alkyl chains. Steglich esterification with DCC/DMAP facilitates the introduction of bulky esters, such as 2,4,6-triisopropylphenyl groups, which enhance solubility and stabilize quinoidal resonance [2]. These modifications are critical for tailoring crystallinity and charge transport properties in conjugated polymers.
Direct C–H arylation has emerged as a sustainable strategy for functionalizing methyl thieno[3,4-b]thiophene-2-carboxylate. PdCl₂ catalyzes couplings with aryl bromides in deep eutectic solvents (e.g., choline chloride/glycerol), achieving yields of 50–60% under aerobic conditions [4]. Regioselectivity is governed by the electron-deficient nature of the thienothiophene core, favoring arylation at the C5 position adjacent to the electron-withdrawing carboxylate group.
Comparative studies reveal that electron-rich aryl bromides (e.g., 4-methoxyphenyl bromide) require higher temperatures (110°C) for effective coupling, while electron-deficient partners (e.g., 4-cyanophenyl bromide) react efficiently at 80°C [4]. The use of n-Bu₄NBr as an additive suppresses homocoupling byproducts, enhancing selectivity for mono- or diarylated products [5]. This method has been applied to synthesize regioregular oligomers with up to six repeating units, demonstrating unprecedented conjugation lengths exceeding 30 thiophene units [2].
Table 1: Representative Pd-Catalyzed Arylation Conditions
| Aryl Bromide | Catalyst System | Solvent | Yield (%) |
|---|---|---|---|
| 4-CN-C₆H₄Br | PdCl₂, n-Bu₄NBr | ChCl/Glycerol | 75 |
| 4-MeO-C₆H₄Br | Pd(OAc)₂, K₂CO₃ | DMF | 62 |
| 3-ThienylBr | PdCl₂, PPh₃ | Toluene | 68 |
The electronic nature of C3 substituents directly modulates the quinoid character of the thienothiophene backbone. Electron-withdrawing groups (e.g., nitro, cyano) enhance π-electron delocalization, reducing band gaps to as low as 1.2 eV in oligomers [2]. Conversely, electron-donating groups (e.g., methoxy, alkyl) localize electron density, increasing HOMO levels and enabling p-type semiconductor behavior .
Steric effects are equally pivotal: Bulky 2,4,6-triisopropylphenyl substituents impede π-stacking, reducing crystallinity but improving solution processability. Linear alkyl chains (e.g., n-octyl) promote lamellar packing in thin films, enhancing charge carrier mobility in organic field-effect transistors [2]. Substituent positioning also influences redox amphoterism; C3-cyano derivatives exhibit reversible oxidation and reduction waves, enabling applications in dual-mode electrochromic devices [2].
Table 2: Substituent Effects on Optical and Electronic Properties
| Substituent | λₘₐₓ (nm) | Band Gap (eV) | Redox Behavior |
|---|---|---|---|
| -CO₂C₈H₁₇ | 480 | 1.8 | Anodic/Cathodic |
| -CN | 620 | 1.3 | Amphoteric |
| -OCH₃ | 420 | 2.1 | Anodic |
| -TiPr₂Ph | 510 | 1.6 | None (Insulating) |
The incorporation of methyl thieno[3,4-b]thiophene-2-carboxylate and related thieno[3,4-b]thiophene derivatives in organic photovoltaic applications has demonstrated remarkable performance enhancement capabilities. Research investigations have revealed that thieno[3,4-b]thiophene-based donor materials exhibit power conversion efficiencies ranging from 6.61% to 16.6% across various device architectures [1] [3] [4] [5].
The compound's effectiveness in photovoltaic applications stems from its inherent ability to facilitate broad spectral absorption and efficient charge separation. Studies on closely related structures such as STB-1, STB-2, and STB-3 have shown progressive improvements in photovoltaic performance, with STB-3 achieving a power conversion efficiency of 9.26%, an open-circuit voltage of 0.93 V, and a short-circuit current density of 14.24 mA/cm² [1]. These performance metrics demonstrate the compound's capability to maintain high fill factors of 70% while delivering balanced hole and electron mobilities of 5.28 × 10⁻⁴ cm²/V·s and 3.89 × 10⁻⁴ cm²/V·s, respectively [1].
Advanced thieno[3,4-b]thiophene-based systems have achieved even higher efficiencies, with PTBTz-2/ITIC blend systems reaching power conversion efficiencies of 10.92% accompanied by large short-circuit current densities of 20.34 mA/cm² [3]. The exceptional performance of these materials is attributed to their high extinction coefficients and wide absorption profiles, enabling effective light harvesting even in ultrathin film configurations [3].
Recent developments in polythiophene-based terpolymers incorporating thieno[3,4-b]thiophene units have demonstrated power conversion efficiencies as high as 16.6%, representing one of the highest performance levels among thiophene-based binary organic solar cells [5]. These achievements highlight the compound's potential for creating high-performance polymer semiconductor materials with optimized aggregation properties and enhanced morphological control [5].
The compound functions effectively as both electron donor and acceptor material in photovoltaic systems. Near-infrared non-fullerene acceptors incorporating thieno[3,4-b]thiophene bridges have achieved power conversion efficiencies of 10.74% when paired with PTB7-Th donor polymers, demonstrating superior photovoltaic performance particularly in semitransparent solar cell applications [6] [7].
Methyl thieno[3,4-b]thiophene-2-carboxylate serves as a fundamental building block for advanced conjugated polymer architectures that exhibit exceptional electronic and optical properties. The compound's unique structural features enable systematic molecular engineering approaches for creating high-performance polymer semiconductors with tunable characteristics [8] [9].
The design of two-dimensional donor-acceptor conjugated copolymers incorporating thieno[3,4-b]thiophene units with conjugated side chains has demonstrated significant control over electronic, photophysical, and morphological properties [8] [9]. Through strategic attachment of various acceptor end groups to the conjugated side chain on the thieno[3,4-b]thiophene moiety, researchers have achieved power conversion efficiencies ranging from 6.09% to 7.25% in nonfullerene polymer solar cells [9].
Advanced synthetic strategies employing direct C-H arylation have enabled the preparation of monodisperse oligo(thieno[3,4-b]thiophene) derivatives with well-defined regioregular structures [2] [10]. These compounds exhibit a unique palette of colors and amphoteric redox properties with widely tunable energy band gaps ranging from 1.46 eV to 3.58 eV [10]. The progressive increase in conjugation length from monomer to hexamer results in systematic bathochromic shifts, with the hexamer achieving absorption maxima at 703 nm corresponding to an optical band gap of 1.46 eV [10].
The quinoidal resonance effect inherent in thieno[3,4-b]thiophene units provides exceptional band gap tunability without requiring push-pull electronic effects [11] [12]. This unique property arises from the progressive quinoidization of the oligothiophene structure, which is accompanied by a progressive reduction of the bond-length alternation pattern [12]. The stabilization of quinoidal structures through thieno[3,4-b]thiophene incorporation enables the creation of low band gap materials with enhanced charge transport properties [1] [4].
Thienothiophene-based copolymers employing different orientations of asymmetric units along the polymer backbone have demonstrated the critical importance of molecular design in achieving high performance. PTBTz-2 copolymers, with optimized thiazole orientation relative to the thieno[3,4-b]thiophene moiety, exhibit lower highest occupied molecular orbital energy levels, higher dipole moments, and more planar molecular configurations compared to their isomeric counterparts, resulting in superior power conversion efficiencies of 9.72% [4].
The incorporation of conjugated side chains through vinyl bridge linkages on thieno[3,4-b]thiophene units provides effective morphological control in blend films [9]. This side-chain engineering approach significantly influences intermolecular charge transfer interactions and microphase separation in polymer:fullerene or polymer:non-fullerene acceptor blend systems [9].
Methyl thieno[3,4-b]thiophene-2-carboxylate and related derivatives exhibit remarkable electrochromic properties that make them highly suitable for advanced display technologies and smart window applications. The compound's unique electronic structure enables both anodic and cathodic electrochromism due to its capacity to stabilize both cations and anions [2] [10].